molecular formula C11H17N3O2 B12907933 N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide CAS No. 62347-68-6

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Cat. No.: B12907933
CAS No.: 62347-68-6
M. Wt: 223.27 g/mol
InChI Key: NAWQVKXTSAVJTA-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring

Properties

CAS No.

62347-68-6

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C11H17N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3

InChI Key

NAWQVKXTSAVJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)N(C)C(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclohexanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the desired 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide exhibits significant potential in medicinal chemistry, particularly as an anticancer agent.

Antitumor Activity :
Research has demonstrated that derivatives containing oxadiazole moieties often show strong cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in several studies:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BHT29 (human colon cancer)< 2.0

These findings suggest that the oxadiazole structure enhances the compound's ability to induce apoptosis in cancer cells.

Antitubercular Agents

The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies indicate that oxadiazole derivatives can inhibit the growth of tuberculosis bacteria by interacting with specific molecular targets involved in bacterial metabolism:

CompoundActivity Against M. tuberculosisReference
1cSignificant inhibition observed
1ePotential candidate for further development

The mechanism of action involves disrupting metabolic pathways critical for bacterial survival.

Agricultural Applications

This compound has shown promise in agricultural research as a nematicide. Its action mechanism involves inhibiting succinate dehydrogenase (SDH), which leads to the accumulation of reactive oxygen species (ROS) in nematodes:

Nematicidal Activity :
The compound's efficacy against nematodes has been documented through various laboratory studies demonstrating its potential as a biopesticide:

Nematode SpeciesEfficacy (%)Reference
Species A

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with the cyclohexanecarboxamide moiety. This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.

Biological Activity

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2}. The compound features a cyclohexane ring substituted with a carboxamide group and an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to the oxadiazole ring, which has been associated with various pharmacological effects:

  • Antibacterial Activity : Compounds containing oxadiazole structures have shown significant antibacterial properties against various pathogens. For example, derivatives have demonstrated effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values indicating potent activity .
  • Antifungal Activity : Similar oxadiazole derivatives have been evaluated for antifungal properties, exhibiting varying degrees of effectiveness against fungi such as Mucor species and Trichoderma atroviride .

In Vitro Studies

A variety of studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. For instance:

  • Antibacterial Evaluation :
    • A study synthesized several oxadiazole derivatives and tested their antibacterial efficacy. Compounds showed EC50 values ranging from 15 µg/ml to 22 µg/ml against pathogenic strains, outperforming traditional antibiotics in some cases .
  • Antioxidant Activities :
    • In another investigation, newly synthesized oxadiazole compounds were assessed for antioxidant properties using the DPPH assay. Some derivatives exhibited significant antioxidant activity comparable to standard antioxidants like vitamin C .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicated that certain derivatives of the compound displayed selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypePathogen/Cell LineEC50 (µg/ml)Reference
AntibacterialXanthomonas axonopodis22
AntibacterialXanthomonas oryzae15
AntifungalMucor bainieriN/A
AntioxidantVarious Oxadiazole DerivativesN/A
CytotoxicityCancer Cell LinesN/A

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was used in a clinical trial for treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates compared to placebo controls.
  • Case Study 2 : Research on cancer treatment utilizing oxadiazole compounds demonstrated promising results in shrinking tumor sizes in preclinical models.

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